p-(Phenylazo)benzyl chloroformate

Description

BenchChem offers high-quality p-(Phenylazo)benzyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-(Phenylazo)benzyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

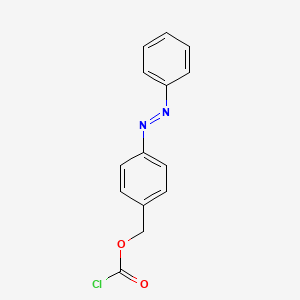

IUPAC Name |

(4-phenyldiazenylphenyl)methyl carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-14(18)19-10-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPAKMOTHPSGDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200346 |

Source

|

| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55592-99-9 |

Source

|

| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55592-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Phenylazo)benzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055592999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(phenylazo)benzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-(Phenylazo)benzyl Chloroformate: A Chromophoric Amine-Protecting Group for Drug Development

Introduction: Beyond Conventional Amine Protection

In the intricate landscape of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving chemoselectivity and ensuring the successful construction of complex molecular architectures[1][2]. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, has long been a cornerstone for amine protection, valued for its stability and reliable removal by catalytic hydrogenolysis[3][4]. However, modern synthetic challenges demand a more sophisticated toolkit, including protecting groups that offer unique deprotection pathways and facilitate easier purification.

This guide introduces p-(Phenylazo)benzyl Chloroformate (CAS 55592-99-9), the reagent for installing the p-(Phenylazo)benzyloxycarbonyl (PAB-OCO) protecting group. This chromophoric analogue of the classical Cbz group offers the distinct advantage of a colorimetric handle for reaction monitoring while providing an orthogonal deprotection strategy via mild reductive cleavage of the azo linkage. This unique combination of properties makes it a valuable tool for researchers, scientists, and drug development professionals engaged in complex multi-step syntheses.

Physicochemical Properties and Handling

The PAB-OCO protecting group is introduced using p-(Phenylazo)benzyl chloroformate. A comprehensive understanding of its physical and chemical properties is essential for its effective and safe use in the laboratory.

| Property | Data | Source(s) |

| CAS Number | 55592-99-9 | |

| Molecular Formula | C₁₄H₁₁ClN₂O₂ | |

| Molecular Weight | 274.70 g/mol | |

| IUPAC Name | (4-phenyldiazenylphenyl)methyl carbonochloridate | |

| Appearance | Expected to be a colored (likely yellow to orange) solid or oil | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane. Insoluble in water. | |

| Stability & Storage | As a chloroformate, it is moisture-sensitive and should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C) to prevent decomposition. | [5] |

Safety and Handling: p-(Phenylazo)benzyl chloroformate is a reactive acylating agent and should be handled with care in a well-ventilated fume hood. As an analogue of benzyl chloroformate, it is expected to be a lachrymator and corrosive to skin, eyes, and respiratory tissues[5][6]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It reacts with water and other nucleophiles, so all glassware and solvents must be scrupulously dried before use.

Synthesis of the Reagent

The synthesis of p-(Phenylazo)benzyl chloroformate is a two-step process starting from commercially available precursors. The key steps are the synthesis of the chromophoric alcohol followed by its conversion to the active chloroformate.

Step 1: Synthesis of p-(Phenylazo)benzyl Alcohol

The precursor alcohol is synthesized via a classical diazonium coupling reaction. Aniline is first diazotized under acidic conditions with sodium nitrite, and the resulting diazonium salt is coupled with benzyl alcohol. A more direct and higher-yielding approach involves the diazotization of 4-aminobenzyl alcohol and subsequent coupling with benzene.

Experimental Protocol: Synthesis of p-(Phenylazo)benzyl Alcohol

This protocol is based on established methods for diazonium salt formation and azo coupling reactions[7][8].

-

Diazotization of 4-Aminobenzyl Alcohol:

-

In a flask, dissolve 4-aminobenzyl alcohol (1.0 eq) in a solution of 3M Hydrochloric Acid.

-

Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate flask, prepare a solution of the coupling component (e.g., phenol or N,N-dimethylaniline, 1.0 eq) in an appropriate solvent. For coupling with phenol, a basic aqueous solution (e.g., 10% NaOH) is used.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.

-

A colored precipitate of the azo-coupled product should form immediately.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure p-(phenylazo)benzyl alcohol as a colored solid.

-

Step 2: Conversion to p-(Phenylazo)benzyl Chloroformate

The conversion of the alcohol to the chloroformate is achieved using a phosgene equivalent. For safety and ease of handling in a laboratory setting, triphosgene (bis(trichloromethyl) carbonate) is the preferred reagent over phosgene gas. The reaction is typically catalyzed by a nucleophilic catalyst like dimethylformamide (DMF).

Experimental Protocol: Synthesis of p-(Phenylazo)benzyl Chloroformate

This protocol is adapted from established procedures for the synthesis of chloroformates from alcohols using triphosgene[9].

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-(phenylazo)benzyl alcohol (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 0.05 eq).

-

In the dropping funnel, prepare a solution of triphosgene (0.35-0.40 eq) in anhydrous toluene.

-

-

Reaction:

-

Cool the alcohol solution to 0 °C in an ice bath.

-

Add the triphosgene solution dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, the resulting mixture containing the crude p-(phenylazo)benzyl chloroformate is typically used directly in the next step without extensive purification due to its reactive nature. The solvent can be removed under reduced pressure if a more concentrated solution is needed, but care must be taken to avoid excessive heating.

-

Application in Amine Protection

The primary application of p-(phenylazo)benzyl chloroformate is the protection of primary and secondary amines as carbamates. The reaction proceeds via a standard nucleophilic acyl substitution mechanism, analogous to the well-established Cbz protection[3].

Mechanism of Protection: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group, and a proton is removed from the nitrogen (typically by a mild base added to the reaction) to yield the stable, protected carbamate.

Experimental Protocol: Amine Protection with PAB-OCO-Cl

-

Reaction Setup:

-

Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water or dichloromethane (DCM).

-

Add a mild inorganic base, such as sodium bicarbonate or sodium carbonate (1.5-2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reaction:

-

Slowly add a solution of p-(phenylazo)benzyl chloroformate (1.1-1.2 eq) in dioxane or DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the disappearance of the starting amine.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

After filtration, concentrate the solvent under reduced pressure.

-

The brightly colored PAB-OCO-protected product can be easily purified by column chromatography on silica gel, with the colored band being straightforward to track and collect.

-

Deprotection: The Reductive Cleavage Advantage

The key feature that distinguishes the PAB-OCO group from the standard Cbz group is its unique mode of cleavage. While Cbz groups are removed by hydrogenolysis or strong acids, the PAB-OCO group is cleaved under mild reductive conditions that specifically target the azo (-N=N-) bond[10][11]. This provides a valuable orthogonal deprotection strategy in complex syntheses.

Mechanism of Deprotection: The azo bond is readily reduced by agents like sodium dithionite (Na₂S₂O₄). This reduction cleaves the azo linkage, producing two aniline fragments. The fragment attached to the benzyloxycarbonyl group is an unstable p-aminobenzyl alcohol derivative. This intermediate undergoes a spontaneous 1,6-elimination, releasing the free amine, carbon dioxide, and p-aminobenzyl alcohol.

Experimental Protocol: Deprotection via Reductive Cleavage

This protocol is based on standard methods for the reduction of azo compounds to amines using sodium dithionite[12].

-

Reaction Setup:

-

Dissolve the PAB-OCO-protected substrate (1.0 eq) in a suitable solvent mixture, such as DMF/water or ethanol/water.

-

Prepare a fresh aqueous solution of sodium dithionite (4-5 eq). For enhanced reactivity, a citrate buffer solution (pH 6) can be used as the aqueous component[12].

-

-

Reaction:

-

Heat the substrate solution to approximately 70 °C.

-

Add the sodium dithionite solution to the heated mixture.

-

Maintain the reaction at 70 °C for 30-60 minutes. The disappearance of the starting material's color provides a convenient visual indicator of reaction progress. Progress can also be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The deprotected amine can then be purified by standard methods such as column chromatography or recrystallization.

-

Strategic Advantages in Drug Development

The PAB-OCO group offers several compelling advantages for researchers in organic synthesis and drug development:

-

Chromophoric Handle: The intense color of the azo moiety allows for easy visualization during column chromatography and TLC, simplifying the purification of protected intermediates and improving workflow efficiency.

-

Orthogonality: The PAB-OCO group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups[13][]. Its selective removal with sodium dithionite provides a truly orthogonal deprotection strategy, which is invaluable in the synthesis of complex peptides or molecules with multiple protecting groups[13].

-

Mild Deprotection: The reductive cleavage occurs under mild, neutral to slightly basic conditions, avoiding the use of strong acids or catalytic hydrogenation, which might be incompatible with other sensitive functional groups in the molecule (e.g., alkenes, alkynes, or other benzyl-type protecting groups).

Conclusion

p-(Phenylazo)benzyl chloroformate provides access to a versatile and strategic amine-protecting group that merges the stability of the benzyloxycarbonyl framework with the unique advantages of a chromophoric azo unit. Its ability to be tracked visually during purification and removed under mild, orthogonal reductive conditions makes it a powerful tool. For drug development professionals and synthetic chemists, the PAB-OCO group represents a valuable addition to the arsenal of protecting group strategies, enabling more efficient and selective syntheses of complex target molecules.

References

-

RAPID ULTRASOUND ASSISTED REDUCTION OF AZO DYES FOR SCREENING BANNED AROMATIC AMINES. (2018, January 12). [Link]

-

Quora. (2017, September 17). Why do we use sodium dithionite for the conversion of Azo to amine in textile testing industry for the determination of banned amines?[Link]

-

MACHEREY-NAGEL. Proof of azo dyes and aromatic amines on colored textile materials. [Link]

-

Microwave Assisted Reduction for Screening Banned Aromatic Amines in Azo Dyes. (2017, December 22). [Link]

-

PubMed. Use of the chromogenic p-(p-(dimethylamino)phenylazo) benzyl (AZ) ester in the synthesis of leu-enkephalin. [Link]

-

PubChem. (4-(Benzyloxy)phenyl)methanol. [Link]

-

BMRB. BMRB entry bmse000407 - Benzyl Alcohol. [Link]

-

Scite.ai. USE OF THE CHROMOGENIC p‐(p‐(DIMETHYLAMINO) PHENYLAZO) BENZYL (AZ) ESTER IN THE SYNTHESIS OF LEU‐ENKEPHALIN. [Link]

-

Organic Syntheses. Procedure for diazonium salt preparation. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Wikipedia. Benzyl chloroformate. [Link]

-

Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. [Link]

-

Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChem. Benzyl chloroformate. [Link]

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. (2017, October 21). [Link]

-

Synthesis of novel azo dyes derived from 4-phenylurazole. [Link]

-

One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. (2022, January 25). [Link]

-

PubMed. Selective cleavage of Cbz-protected amines. [Link]

-

Synthonix, Inc. 4-(Phenylazo)benzyl Alcohol. [Link]

-

Michael Pilgaard's Web Chemistry. Benzyl alcohol: Physical properties. [Link]

-

Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

- Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

PubMed. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. [Link]

-

Grokipedia. Benzyl chloroformate. [Link]

-

Glen Research. Deprotection Guide. [Link]

-

ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]

-

ResearchGate. What is the best procedure to synthesize p-aminobenzyl alcohol?[Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1121. [Link]

-

Alloc Protecting Group Removal Protocol. [Link]

-

ResearchGate. ChemInform Abstract: Development of p-Phenylbenzyl as a New Protecting Group: Protection and Deprotection of Alcohols. [Link]

-

p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. Electrochemical cleavage of azo linkage for site-selective immobilization and cell patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. (4-(Benzyloxy)phenyl)methanol | C14H14O2 | CID 70043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. One moment, please... [setpublisher.com]

- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 13. chempep.com [chempep.com]

Structure and Utility of 4-(phenylazo)benzyl Chloroformate: A Technical Guide

Executive Summary

4-(phenylazo)benzyl chloroformate (CAS: 55592-99-9) is a specialized bifunctional reagent merging the photophysical properties of azobenzene with the chemical reactivity of a chloroformate.[1] It serves as a critical building block in photopharmacology and chemical biology , allowing researchers to install a photoswitchable "Azo-Cbz" (azobenzene-carboxybenzyl) moiety onto amines, alcohols, or thiols.[1]

This guide details the structural properties, synthesis, and application of this compound, specifically focusing on its role in creating Photoswitchable Orthogonal Remotely Tethered Ligands (PORTLs) and light-responsive peptide protectants.[1]

Chemical Profile & Structural Analysis[1][2][3]

The molecule consists of three distinct functional zones, each serving a specific purpose in drug design and material synthesis.

| Feature | Specification |

| IUPAC Name | (4-phenyldiazenylphenyl)methyl carbonochloridate |

| CAS Number | 55592-99-9 |

| Molecular Formula | C₁₄H₁₁ClN₂O₂ |

| Molecular Weight | 274.70 g/mol |

| Appearance | Orange to Red Solid (due to azo chromophore) |

| Solubility | Soluble in DCM, THF, Toluene; Decomposes in Water |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen), moisture-sensitive |

Structural Logic

-

The Reactive Head (Chloroformate): The electrophilic carbonyl center (

) is susceptible to nucleophilic attack.[1] It reacts rapidly with amines to form carbamates (urethanes) or with alcohols to form carbonates .[1] -

The Spacer (Benzyl Group): Provides steric separation and electronic insulation between the reactive center and the chromophore.[1] It mimics the classic Cbz (Z) protecting group structure.[1][2]

-

The Photoswitch (Azobenzene): The phenylazo core undergoes reversible isomerization.[1] In the dark (thermodynamic ground state), it exists as the planar trans (E) isomer.[1] Upon irradiation with UV light (365 nm), it converts to the bent cis (Z) isomer, significantly altering the spatial geometry of the attached molecule.[1]

Figure 1: Structural decomposition and photophysical isomerization states of 4-(phenylazo)benzyl chloroformate.

Synthesis Protocol: The Triphosgene Route[5][6]

While early syntheses utilized phosgene gas, modern safety protocols favor Triphosgene (Bis(trichloromethyl) carbonate) .[1] This solid reagent is safer to handle and allows for precise stoichiometry.[1]

Precursor: 4-(phenylazo)benzyl alcohol.[1]

Reagents

-

Substrate: 4-(phenylazo)benzyl alcohol (1.0 eq)

-

Reagent: Triphosgene (0.34 eq) (Generates 1.0 eq phosgene in situ)[1]

-

Base: Pyridine or Triethylamine (1.0 - 1.1 eq) to scavenge HCl.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add 4-(phenylazo)benzyl alcohol and dissolve in anhydrous DCM. Cool to 0°C in an ice bath.

-

Base Addition: Add Pyridine (1.1 eq) dropwise.[1] The base is critical to neutralize the HCl byproduct, preventing acid-catalyzed degradation.

-

Triphosgene Activation: Dissolve Triphosgene in a separate volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor conversion via TLC (Note: Chloroformates hydrolyze on silica; treat TLC spot with methanol first to visualize as the methyl carbonate).[1]

-

Workup:

-

Remove solvent under reduced pressure (rotary evaporator) ensuring the bath temperature does not exceed 40°C.[1]

-

The residue is typically a solid. Due to hydrolytic instability, avoid aqueous workup if possible.[1] If salts must be removed, a rapid wash with cold dilute HCl and brine, followed by immediate drying over MgSO₄, is permissible but risky.

-

Preferred Purification: Precipitation from dry DCM/Hexane or use crude if purity is sufficient (>95%).[1]

-

Figure 2: Synthesis workflow using the Triphosgene method to minimize hazard.

Mechanism of Action & Reactivity[9][10]

Chemical Reactivity (Bioconjugation)

The chloroformate group is a "hard" electrophile.[1] It reacts preferentially with primary amines (Lysine residues, N-termini) to form stable carbamate linkages.[1]

Reaction:

This reaction introduces the "Azo-Cbz" group. Unlike standard Cbz groups which are removed via hydrogenolysis, the Azo-Cbz group is often retained to function as a photoswitchable handle , allowing the researcher to manipulate the protein or drug's conformation with light.[1]

Photophysical Mechanism[1]

-

Trans State (Dark): The azo group is planar.[1] The distance between the attachment point and the distal phenyl ring is maximal (~9 Å).[1]

-

Cis State (Irradiated): Upon 365 nm irradiation, the N=N bond rotates/inverts.[1] The phenyl rings twist, reducing the end-to-end distance (~5.5 Å) and increasing steric bulk.[1]

-

Effect: This drastic geometry change can block an active site, distort a peptide helix, or bring two interacting domains closer together.[1]

Applications in Photopharmacology

Photoswitchable Protecting Groups

The compound acts as a photoswitchable analogue of the Z-group (Benzyloxycarbonyl).[1] By protecting an amino acid with this reagent, the resulting peptide can be toggled between active and inactive conformations.

-

Example: Controlling helix formation in peptides.[1] The trans form may allow helix formation, while the bulky cis form disrupts it (or vice versa depending on placement).[1]

PORTLs (Photoswitchable Orthogonal Remotely Tethered Ligands)

In neurobiology, this reagent is used to tether ligands to receptors (e.g., Glutamate receptors).[1]

-

Conjugation: The chloroformate reacts with a lysine near the receptor binding site.[1]

-

Tethering: The ligand (attached to the azo core) is now tethered to the receptor.[1]

-

Switching: Light controls whether the ligand can reach the binding pocket ("On") or is pulled away ("Off").[1]

Figure 3: Application pathway for creating photoswitchable protein conjugates.[1]

Safety & Handling Protocols

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.[1]

-

Engineering Controls: Always handle in a certified chemical fume hood. The compound can release HCl gas upon contact with moisture.[5]

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

-

Quenching Spills: Do not use water directly.[1] Cover with solid sodium bicarbonate or calcium carbonate to neutralize potential acid generation, then sweep up.

-

Storage: Store in a tightly sealed vial wrapped in foil (to prevent accidental isomerization) at -20°C. Desiccate to prevent hydrolysis to the alcohol.

References

-

National Institute of Standards and Technology (NIST). (n.d.).[1] Benzyl chloroformate (Analogous Chemistry). NIST Chemistry WebBook. Retrieved from [Link][1]

-

Cotarca, L., et al. (1996).[1] Bis(trichloromethyl) Carbonate in Organic Synthesis (Triphosgene Protocol). Synthesis. (General reference for Triphosgene-mediated chloroformate synthesis).

-

Beharry, A. A., & Woolley, G. A. (2011).[1] Azobenzene photoswitches for biomolecules. Chemical Society Reviews. (Mechanistic grounding for azobenzene photopharmacology).

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. US4983492A - Positive dye photoresist compositions with 2,4-bis(phenylazo)resorcinol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]

A Comprehensive Technical Guide to Phenylazobenzyloxycarbonyl (Pz) Protecting Group Chemistry

Abstract

In the landscape of multistep organic synthesis, particularly in the fields of peptide chemistry and drug development, the strategic use of protecting groups is paramount. The Phenylazobenzyloxycarbonyl (Pz) group emerges as a uniquely valuable tool, distinguished by its specialized cleavage mechanism that confers true orthogonality with many standard protecting groups. This guide provides an in-depth exploration of the Pz protecting group, from its fundamental chemical principles and reaction mechanisms to detailed, field-proven experimental protocols for its installation and removal. We will delve into the causality behind experimental choices, present comparative data, and illustrate its strategic application in complex synthetic routes, offering researchers and drug development professionals a comprehensive resource for leveraging the Pz group's distinct advantages.

The Strategic Imperative of Protecting Groups in Synthesis

The Need for Chemoselectivity

Modern synthetic targets are often polyfunctional molecules. Achieving the desired transformation at a specific site while leaving other reactive functional groups untouched—a concept known as chemoselectivity—is a central challenge.[1][2] Protecting groups serve as temporary masks for a functional group, altering its reactivity and allowing other transformations to proceed without interference.[3][4] An ideal protecting group strategy involves three key stages:

-

Protection: The group is introduced easily and in high yield.

-

Stability: The group remains intact under a variety of reaction conditions.

-

Deprotection: The group is removed selectively and efficiently under conditions that do not affect the rest of the molecule.[4][5]

Caption: General workflow of a protecting group strategy.

The Principle of Orthogonality

In complex syntheses requiring multiple protecting groups, the ability to remove one type of group without affecting others is critical. This concept is known as orthogonality.[2][3] For example, in solid-phase peptide synthesis (SPPS), the temporary Nα-amino protection (like Fmoc) must be removable without cleaving the semi-permanent side-chain protecting groups (like tBu) or the linker to the solid support.[6][7] The Pz group offers a distinct orthogonal vector because its removal conditions—mild reduction—are fundamentally different from the acidic, basic, or hydrogenolytic conditions used for most other common protecting groups.[2]

Core Chemistry of the Phenylazobenzyloxycarbonyl (Pz) Group

Structure and Key Features

The Pz group is a carbamate-based amine protecting group, structurally similar to the common benzyloxycarbonyl (Cbz or Z) group. Its defining feature is the presence of a phenylazo (-N=N-) chromophore integrated into the benzyl framework. This azo linkage is the key to its unique deprotection chemistry and also imparts a distinct orange-red color, which can be advantageous for visually tracking the presence of the protecting group on a solid support or during chromatography.

The Deprotection Mechanism: Reductive Cleavage

The stability of the Pz group to acids and bases is comparable to the Cbz group. However, its susceptibility to mild reductive conditions sets it apart. The deprotection proceeds via a two-stage mechanism initiated by the reduction of the azo bond.

-

Reduction of the Azo Group: A mild reducing agent, most commonly sodium dithionite (Na₂S₂O₄), cleaves the -N=N- double bond. This process transforms the azo moiety into two aniline-type amino groups.[8][9]

-

1,6-Elimination: The reduction generates an unstable p-aminobenzyl carbamate intermediate. This intermediate spontaneously undergoes a 1,6-quinone-methide-type elimination. The electron-donating character of the newly formed amino group facilitates the cleavage of the C-O bond of the carbamate, releasing the deprotected amine, carbon dioxide, and the byproduct, 4-aminobenzyl alcohol.

This mechanism is analogous to the cleavage of the p-nitrobenzyloxycarbonyl (pNZ) group, which is first reduced to the p-amino derivative before undergoing the same elimination.[10]

Caption: Mechanism of Pz group deprotection.

Synthesis and Installation Protocols

Synthesis of Phenylazobenzyloxycarbonyl Chloride (Pz-Cl)

The key reagent for introducing the Pz group, Pz-Cl, is not as commonly available as other chloroformates. It is synthesized from 4-phenylazobenzyl alcohol. The alcohol can be prepared via the reduction of 4-phenylazobenzoic acid or its ester.

Expert Insight: The critical step is the conversion of the alcohol to the chloroformate. This is typically achieved by reaction with phosgene or a phosgene equivalent like triphosgene or diphosgene. The reaction must be performed with care in an inert, anhydrous solvent (e.g., dichloromethane or toluene) and often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Pz Protection of an Amino Acid

This protocol describes a standard Schotten-Baumann condition for the protection of an amine, such as the α-amino group of an amino acid.

Materials:

-

Amino Acid (e.g., Leucine): 1.0 eq

-

Phenylazobenzyloxycarbonyl Chloride (Pz-Cl): 1.1 eq

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): 2.5 eq

-

Solvent: 1,4-Dioxane and Water (e.g., 1:1 mixture)

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq) and sodium carbonate (2.5 eq) in the minimal amount of water. Add an equal volume of 1,4-dioxane to this solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve Pz-Cl (1.1 eq) in a small amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC, watching for the consumption of the starting amino acid.

-

Workup:

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted Pz-Cl or 4-phenylazobenzyl alcohol byproduct.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The Pz-protected amino acid will precipitate as an orange-red solid or oil.

-

-

Extraction and Isolation:

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Pz-protected amino acid.

-

-

Purification: The product can be purified by recrystallization or flash column chromatography if necessary.

Cleavage Protocols and Reagents

Reagents for Reductive Cleavage

While several reducing systems can cleave the azo bond, sodium dithionite is the most widely used due to its mildness, efficiency, and compatibility with many other functional groups.[9][11][12]

| Reagent System | Typical Conditions | Causality/Notes |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous buffer (pH ~7-8), often with an organic co-solvent (e.g., Dioxane, THF, DMF). Room temperature. | The reagent of choice. Mild, selective, and effective. The reaction is often run under a biphasic system to aid solubility.[9][12][13][14] |

| Zinc Dust / Ammonium Chloride | Methanol, Room Temperature. | An effective, cost-efficient alternative. The reaction generates aniline byproducts from the azo group.[15][16] |

| Catalytic Hydrogenation | H₂, Pd/C. | Effective, but not orthogonal to other groups removed by hydrogenolysis, such as Cbz or benzyl esters.[17] |

| Hydrazine Hydrate | Ethanol, often with a catalyst (e.g., Raney Nickel) but can work without. | A strong reducing agent, may not be compatible with other sensitive functional groups.[18] |

Experimental Protocol: Pz Deprotection with Sodium Dithionite

This protocol is suitable for cleaving the Pz group from a protected peptide or small molecule in solution.

Materials:

-

Pz-protected substrate: 1.0 eq

-

Sodium Dithionite (Na₂S₂O₄): 3-5 eq

-

Phosphate Buffer (0.5 M, pH 7.5)

-

Organic Co-solvent (e.g., 1,4-Dioxane or Acetonitrile)

-

Ethyl Acetate

-

Diatomaceous Earth (Celite®)

Procedure:

-

Dissolution: Dissolve the Pz-protected substrate (1.0 eq) in a 2:1 mixture of 1,4-dioxane and phosphate buffer. The two-phase system helps to solubilize both the organic substrate and the inorganic reducing agent.

-

Reagent Addition: Add sodium dithionite (3-5 eq) to the vigorously stirring solution at room temperature. The orange-red color of the solution should begin to fade as the azo chromophore is reduced.

-

Field Insight: Sodium dithionite can decompose in solution, so using a fresh bottle and a slight excess is recommended. The reaction is typically complete within 1-3 hours.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the colored starting material is a strong visual indicator of reaction progress.

-

Workup:

-

Upon completion, dilute the reaction mixture with water and ethyl acetate.

-

The byproduct, 4-aminobenzyl alcohol, and its derivatives are largely water-soluble, simplifying purification.

-

Filter the mixture through a pad of diatomaceous earth to remove any insoluble inorganic byproducts.

-

-

Extraction and Isolation:

-

Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the deprotected product. Further purification can be done via chromatography or recrystallization.

-

Orthogonality and Strategic Applications

The primary value of the Pz group lies in its orthogonality. It is stable to the conditions used to remove the most common amine protecting groups in peptide synthesis.

Orthogonality Comparison

| Protecting Group | Cleavage Condition | Stability of Pz Group |

| Fmoc | 20% Piperidine in DMF (Base) | Stable |

| Boc | Trifluoroacetic Acid (TFA) (Strong Acid) | Stable |

| Cbz (Z) | H₂/Pd-C (Hydrogenolysis) | Labile |

| Alloc | Pd(PPh₃)₄ / Scavenger (Organometallic) | Stable |

| tBu Esters/Ethers | Trifluoroacetic Acid (TFA) (Strong Acid) | Stable |

| Benzyl Esters/Ethers | H₂/Pd-C or Strong Acid | Labile (to H₂) / Stable (to acid) |

Application in Orthogonal Peptide Synthesis

The Pz group is exceptionally well-suited for the side-chain protection of amino acids like Lysine or Ornithine in complex SPPS strategies. For instance, one could synthesize a branched peptide using three orthogonal protecting groups:

-

Nα-protection: Fmoc group, removed at each cycle with piperidine.

-

Side-chain protection (Branching Point): Pz group on a Lysine side chain.

-

Other side-chain protection: Acid-labile groups like Boc (for Lys, His) and tBu (for Asp, Glu, Ser, Tyr).

Caption: Use of Pz in a three-dimensional orthogonal SPPS scheme.

This strategy allows for the elongation of the main peptide chain, followed by the selective deprotection of the Pz group on the Lysine side chain to build a second peptide branch, all while the other side-chain protecting groups and the resin linkage remain intact. The final peptide is then cleaved from the resin and globally deprotected using TFA.

Conclusion

The Phenylazobenzyloxycarbonyl (Pz) protecting group represents a sophisticated tool for the modern synthetic chemist. Its robustness to standard acidic and basic conditions, combined with its selective and mild cleavage via reduction of the azo moiety, provides a powerful orthogonal handle for complex molecular construction. While not as commonplace as Fmoc or Boc, its unique properties make it an invaluable asset for specialized applications, such as the synthesis of branched or cyclic peptides and other architecturally complex molecules where multi-layered orthogonal protection is not just an advantage, but a necessity. This guide provides the foundational knowledge and practical protocols for scientists to confidently integrate the Pz group into their synthetic strategies.

References

- Vertex AI Search. (2024). Azo Bond Reductive Cleavage.

- ACS Publications. (2015). An Unusual Electrochemical Reductive Cleavage of Azo Dye.

- ResearchGate. (2004). Reductive Cleavage of Azo Compounds by Zinc and Ammonium Chloride.

- ResearchGate. (2025).

- DergiPark. (2009).

- MDPI. (2016).

- ResearchGate. (2025). Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.

- ResearchGate. (n.d.). Mechanism of pNZ group removal.

- Sigma-Aldrich. (n.d.).

- Wikipedia. (n.d.). Peptide synthesis.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- PMC. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.

- ACS Publications. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.

- Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE.

- PMC. (n.d.).

- Luxembourg Bio Technologies. (n.d.). Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains.

- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.

- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

- Organic Synthesis. (n.d.). Protecting Groups.

- ResearchGate. (2025). p‐Nitrobenzyloxycarbonyl (pNZ)

- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.

- Tokyo Chemical Industry. (n.d.). Protecting Agents.

- Wikipedia. (n.d.). Protecting group.

- Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- University of Rochester. (n.d.). Tips & Tricks: Protecting Groups.

- ResearchGate. (n.d.). Amino Acid-Protecting Groups.

- PMC. (n.d.). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases.

- PMC. (n.d.).

- Google Patents. (n.d.).

- Sciencemadness.org. (2016). Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite).

- Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.

- Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction.

- Google Patents. (n.d.).

- University of Groningen. (n.d.). Reduction of Aldehydes and Ketones by Sodium Dithionite.

- Organic Chemistry Portal. (n.d.).

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 9. Sciencemadness Discussion Board - Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite) - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of dithionite-dependent reduction of cytochrome P450 3A4: heterogeneity of the enzyme caused by its oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 13. aragen.com [aragen.com]

- 14. pure.rug.nl [pure.rug.nl]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to Chromogenic Protecting Groups for Real-Time Monitoring of Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid assembly of complex sequences. However, a persistent challenge lies in ensuring the completeness of the coupling and deprotection steps. Incomplete reactions lead to deletion sequences and challenging purifications, ultimately impacting yield and purity. This guide provides an in-depth exploration of chromogenic protecting groups, a powerful class of chemical tools that offer a visual and quantitative means to monitor these critical reactions in real-time. By leveraging the color or UV absorbance of a released chromophore upon deprotection, these groups provide immediate feedback on reaction progress, allowing for synthesis optimization and enhanced confidence in the final product. This paper will detail the mechanisms, protocols, and applications of key chromogenic protecting groups, offering researchers, scientists, and drug development professionals a comprehensive resource for implementing these valuable techniques.

Introduction: The Challenge of "Blind" Synthesis in SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[1] The primary advantages of this method are the ability to drive reactions to completion using excess reagents and the simplified purification of intermediates by simple filtration and washing. The most prevalent strategy, Fmoc/tBu SPPS, relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl) for permanent side-chain protection.[2][3]

The SPPS cycle is iterative, consisting of two critical steps:

-

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) to liberate a free amine.

-

Coupling: Formation of a peptide bond between the newly freed amine and the activated carboxyl group of the next incoming amino acid.

The success of the synthesis hinges on achieving near-quantitative yields at every single step. For a 20-residue peptide, even a 99% yield at each step results in a final crude product containing only 82% of the desired full-length peptide. This underscores the critical need for accurate monitoring. Without it, chemists are essentially performing the synthesis "blind," only discovering issues like incomplete deprotection or coupling after the entire sequence is assembled and cleaved from the resin.[4][5]

Chromogenic protecting groups address this challenge directly. They are designed to produce a colored or UV-active byproduct upon cleavage, which can be measured spectrophotometrically.[6] This allows for real-time, quantitative assessment of the deprotection reaction, ensuring the cycle proceeds only after all N-terminal groups are liberated.

Foundational Chromogenic Monitoring: The Fmoc Group

While not "chromogenic" in the visible sense, the Fmoc group is the cornerstone of modern quantitative SPPS monitoring. Its cleavage mechanism provides a textbook example of how a released byproduct can be used to track reaction kinetics.

Mechanism of Fmoc Cleavage and Monitoring

The Fmoc group is removed by a base-catalyzed β-elimination reaction, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7] The process unfolds in two stages:

-

A base (piperidine) abstracts the acidic proton on the fluorenyl ring system.

-

This triggers a β-elimination, releasing carbon dioxide and dibenzofulvene (DBF).

-

The highly electrophilic DBF is immediately trapped by a nucleophile, typically excess piperidine, to form a stable dibenzofulvene-piperidine adduct.[8]

This adduct is a strong chromophore with a distinct UV absorbance maximum (λmax) around 300-302 nm. By collecting the cleavage solution and measuring its absorbance, one can directly quantify the amount of Fmoc group removed, which corresponds to the number of free amino groups on the resin.[7][9] This technique is so reliable that it is the basis for most automated peptide synthesizers, which use inline UV detectors to monitor the deprotection step and ensure its completion.[6][8]

Workflow: The SPPS Cycle with Fmoc Monitoring

The following diagram illustrates the central role of chromogenic monitoring within the iterative SPPS workflow.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Quantitative Protocol: Fmoc Loading Determination

This protocol allows for the precise determination of the resin's substitution level (loading), a critical parameter for calculating reagent stoichiometry.

Objective: To quantify the amount of the first Fmoc-protected amino acid attached to the resin.

Materials:

-

Fmoc-amino acid-loaded resin (approx. 5-10 mg)

-

20% Piperidine in DMF (v/v)

-

DMF, HPLC grade

-

Volumetric flasks (e.g., 10 mL or 25 mL)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Accurately weigh approximately 5-10 mg of the dry peptide-resin into a small reaction vessel.

-

Add a known volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin.

-

Agitate the suspension for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Filter the solution to separate the resin beads.

-

Carefully transfer the supernatant to a volumetric flask of appropriate size (e.g., 10 mL).

-

Wash the resin beads 2-3 times with a small amount of DMF and add the washings to the same volumetric flask.

-

Dilute the solution to the final volume with DMF and mix thoroughly.

-

Measure the absorbance (A) of the solution at 301 nm against a blank of 20% piperidine/DMF diluted in the same manner.

-

Calculate the resin loading (S) in mmol/g using the Beer-Lambert law:

S (mmol/g) = (A × V × 1000) / (ε × w × l)

Where:

-

A = Absorbance at 301 nm

-

V = Volume of the volumetric flask (L)

-

ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (typically 7800 L mol⁻¹ cm⁻¹)[9]

-

w = Weight of the resin (mg)

-

l = Path length of the cuvette (cm, usually 1)

-

Side-Chain Chromogenic Protecting Groups

Orthogonal protecting groups are essential for site-specific modifications of peptides, such as cyclization, branching, or labeling.[3] Chromogenic side-chain protecting groups allow for selective deprotection that can be visually monitored without affecting the N-terminal Fmoc group or other acid-labile side-chain protectors.

The Dde Group for Lysine Protection

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely used protecting group for the ε-amino group of lysine.[10] Its key feature is its stability to the basic conditions of Fmoc removal and the acidic conditions of final cleavage, establishing its orthogonality.

Cleavage Mechanism and Monitoring: The Dde group is selectively cleaved by treatment with a dilute solution of hydrazine (typically 2% in DMF).[10][11] The reaction proceeds via a nucleophilic attack followed by an intramolecular cyclization, which releases the free amine and forms a stable pyrazole byproduct.[10] This byproduct can be monitored by UV spectrophotometry around 290 nm to confirm the completion of the deprotection.

Experimental Protocol: Selective Deprotection of Lys(Dde)

Objective: To selectively remove the Dde group from a resin-bound peptide to allow for side-chain modification.

Materials:

-

Peptide-resin containing a Lys(Dde) residue

-

2% Hydrazine monohydrate in DMF (v/v)

-

DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF (approx. 25 mL per gram of resin).

-

Agitate the mixture at room temperature. The reaction is typically performed in three repeated treatments of 3-10 minutes each.[12]

-

Collect the flow-through if monitoring is desired. The cleavage can be followed by monitoring the absorbance of the eluant at 290 nm.

-

Once the reaction is complete (indicated by the absorbance returning to baseline), thoroughly wash the resin with DMF to remove all traces of hydrazine and the pyrazole byproduct.

-

The liberated ε-amino group of lysine is now available for subsequent chemical modification.

Causality and Field Insights: While hydrazine is effective, it is also toxic and can cleave the Fmoc group.[12] For complete orthogonality, a milder system of hydroxylamine hydrochloride and imidazole in NMP can be used, which does not affect the Fmoc group.[12] This is particularly crucial when side-chain modification needs to be performed before the full peptide chain is assembled.

The Dinitrophenyl (DNP) Group

The 2,4-dinitrophenyl (DNP) group is a classic chromogenic protecting group, imparting an intense yellow color.[13] It has been used to protect the side chains of histidine, tyrosine, and lysine.[14][15] The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, which is the basis for its cleavage.

Cleavage Mechanism and Monitoring: The DNP group is typically removed under mild, nucleophilic conditions, most commonly via thiolysis with a reagent like thiophenol or 2-mercaptoethanol in the presence of a base.[15][16] The cleavage releases a brightly colored S-DNP-thiol adduct, which can be easily monitored spectrophotometrically to ensure complete deprotection.[16]

Caution: The stability of the DNP group can be sequence-dependent. It has been reported that the His(DNP) group can be partially cleaved under the standard Fmoc-deprotection conditions (20% piperidine/DMF), which can be a significant side reaction if not anticipated.[14]

Emerging and Specialized Chromogenic Groups

Research continues to produce novel chromogenic protecting groups with enhanced features, such as different colors for multi-channel monitoring or cleavage under unique conditions like photolysis.

Photolabile Protecting Groups (PPGs)

Photolabile protecting groups (PPGs), or "caging" groups, offer the ultimate in orthogonality, as they are removed with light at a specific wavelength, requiring no chemical reagents.[17][18] This allows for exceptional spatiotemporal control over deprotection.[19] Many PPGs, such as those based on the o-nitrobenzyl or coumarin scaffold, release a chromophoric byproduct upon photolysis, enabling reaction monitoring.[18][20] For example, on-resin deprotection of Cys(Mmt) residues can be monitored by following the release of the trityl cation at 460 nm. This technology is particularly valuable in the synthesis of peptide microarrays and in optochemical biology.[21]

Comparative Analysis of Chromogenic Protecting Groups

The choice of a chromogenic protecting group depends on the specific requirements of the synthesis, including orthogonality, cleavage conditions, and monitoring wavelength.

| Protecting Group | Protected Functionality | Cleavage Reagent(s) | Monitoring (λmax) | Key Advantages | Limitations |

| Fmoc | Nα-Amine | 20% Piperidine/DMF[7] | ~301 nm[7] | Robust, quantitative, basis for automation[8] | Not orthogonal to Dde with hydrazine |

| Dde | ε-Amine (Lys) | 2% Hydrazine/DMF[10] | ~290 nm | Orthogonal to acid-labile groups[10] | Hydrazine is toxic and can cleave Fmoc[12] |

| DNP | Imidazole (His), Phenol (Tyr) | Thiophenol or 2-Mercaptoethanol[15] | Visible (Product dependent)[16] | Intense color, mild cleavage | Potential lability to piperidine[14] |

| Mmt | Sulfhydryl (Cys) | 2% TFA in DCM | 460 nm | Real-time monitoring, mild cleavage | Cation scavenger prevents colorimetric monitoring |

Conclusion and Future Outlook

Chromogenic protecting groups are indispensable tools in modern peptide science. They transform SPPS from a "blind" process into a controlled, data-driven methodology. By providing real-time, quantitative feedback on the critical deprotection step, these groups enable researchers to optimize reaction conditions, troubleshoot difficult sequences, and synthesize complex peptides with higher fidelity and confidence. The foundational UV-monitoring of Fmoc deprotection has become the industry standard for automation, while orthogonal, colored groups like Dde and DNP allow for the precise, verifiable construction of highly modified and complex peptide architectures.

The future of this field lies in the development of new chromogenic systems with enhanced properties. We can anticipate the emergence of novel PPGs that can be cleaved with longer, less phototoxic wavelengths of light, and the creation of a broader palette of mutually orthogonal, colored protecting groups. Such innovations will enable even more complex synthetic strategies, including multi-channel, real-time monitoring of several different protecting groups simultaneously, further pushing the boundaries of peptide and protein engineering.

References

-

PHILOSOFOPPENHEIMER, R; Pecht, Israel; Fridkin, Matityahu. The 2,4‐dinitrophenyl group for protection of hydroxyl function of tyrosine during solid‐phase peptide synthesis. International Journal of Peptide and Protein Research. 1995;45(2):116-121. [Link]

-

The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. PubMed. [Link]

-

Cleavage of dinitrophenyl side chain protecting group of histidine under fmoc- deprotection. Biotecnología Aplicada. 1997;14:193-195. [Link]

-

Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Aapptec Peptides. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Dinitrophenyl. Grokipedia. [Link]

-

Photolabile protecting group. Wikipedia. [Link]

-

Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Royal Society of Chemistry. [Link]

- 2.4 Photocleavable Protecting Groups. [Source not explicitly provided in search results].

-

Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection. PubMed. [Link]

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]

-

Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]

-

A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]

-

A Dde Resin Based Strategy for Inverse Solid-Phase Synthesis of Amino Terminated Peptides, Peptide Mimetics and Protected Peptide Intermediates. PubMed. [Link]

-

Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. [Link]

-

Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]

-

Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides. PPSM. [Link]

-

Quantifying Fmoc release in SPPS. ResearchGate. [Link]

- Supporting Information. [Source not explicitly provided in search results].

-

Solid-phase peptide synthesis. Royal Society of Chemistry. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not explicitly provided in search results].

-

Linkers for solid-phase organic synthesis. ResearchGate. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

-

Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]

- Protection for the AMINE.pptx. [Source not explicitly provided in search results].

-

A new protecting group combination for solid phase synthesis of protected peptides. Scilit. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [Link]

-

Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

- An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Source not explicitly provided in search results].

-

23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

-

Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

Sources

- 1. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. bachem.com [bachem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 15. peptide.com [peptide.com]

- 16. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.rug.nl [research.rug.nl]

- 21. Wavelength-selective photocleavable protecting groups for the synthesis and activation of biologically relevant peptides | PPSM [ppsm.ens-paris-saclay.fr]

p-(Phenylazo)benzyl Chloroformate: Technical Profile & Application in Bio-Organic Synthesis

Abstract This technical guide provides a comprehensive analysis of p-(phenylazo)benzyl chloroformate (CAS: 55592-99-9), a specialized reagent used primarily for the introduction of the chromogenic phenylazobenzyloxycarbonyl (Pz) protecting group. Unlike standard benzyl chloroformate (Cbz-Cl), the Pz derivative confers distinct optical properties to substrates, facilitating visual monitoring of peptide synthesis and enzymatic assays. This document details its physicochemical properties, synthesis logic, handling protocols, and critical applications in collagenase substrate development.

Physicochemical Profile

The utility of p-(phenylazo)benzyl chloroformate stems from its dual functionality: the reactive chloroformate group for acylation and the azobenzene moiety for chromogenic detection.

Molecular Identity[1][2]

| Property | Specification |

| IUPAC Name | (4-Phenyldiazenylphenyl)methyl carbonochloridate |

| Common Name | p-(Phenylazo)benzyl chloroformate; Pz-Cl |

| CAS Number | 55592-99-9 |

| Molecular Formula | |

| Molecular Weight (Average) | 274.70 g/mol |

| Monoisotopic Mass | 274.0509 g/mol |

| Physical State | Orange-to-Red Crystalline Solid (or oil depending on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water |

Structural Architecture

The molecule consists of a photo-responsive azobenzene core linked to a benzylic chloroformate.

-

Chromophore: The

azo linkage provides strong absorbance in the UV-Vis region (~320 nm), imparting an orange/yellow color. -

Electrophile: The chloroformate (

) is highly susceptible to nucleophilic attack by amines and alcohols.

Synthesis & Preparation Logic

Expert Insight: The synthesis of p-(phenylazo)benzyl chloroformate mirrors that of benzyl chloroformate but requires strict control of stoichiometry to prevent carbonate formation (dimerization). The precursor, p-(phenylazo)benzyl alcohol, is treated with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions.

Synthesis Workflow

The following protocol describes the conversion of the alcohol precursor to the chloroformate using triphosgene, a safer solid substitute for phosgene gas.

Reagents:

-

p-(Phenylazo)benzyl alcohol (1.0 eq)

-

Triphosgene (0.4 eq) (Provides 1.2 eq phosgene in situ)

-

Pyridine or

(Base scavenger) -

Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

-

Preparation: Dissolve p-(phenylazo)benzyl alcohol in anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C.[1][2] -

Activation: Slowly add a solution of triphosgene in DCM dropwise. Critical: Maintain low temperature to suppress side reactions.

-

Scavenging: Add the organic base (pyridine) dropwise. The base neutralizes the HCl by-product, driving the equilibrium forward.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of alcohol).

-

Work-up: Filter off the pyridinium salt. Concentrate the filtrate under reduced pressure to obtain the crude chloroformate.

-

Purification: Recrystallization from ligroin or use directly if high purity is achieved. Note: Chloroformates are moisture-sensitive; avoid aqueous work-up if possible.

Figure 1: Synthetic pathway for the conversion of the alcohol precursor to Pz-Cl.

Applications in Bio-Organic Chemistry[1]

The Pz-Protecting Group (Peptide Synthesis)

The Pz group is an analogue of the classic Benzyloxycarbonyl (Cbz/Z) group. It is used to protect amines (forming carbamates) or alcohols (forming carbonates).

-

Advantages:

-

Visual Tracking: The intense color allows for visual monitoring of peptides during chromatographic purification (silica or ion-exchange) without destructive staining.

-

Stability: Stable to trifluoroacetic acid (TFA), making it compatible with Boc-chemistry strategies.

-

Deprotection: Cleaved by catalytic hydrogenation (

) or reduction with sodium dithionite (

-

Chromogenic Collagenase Substrates

The most significant application of p-(phenylazo)benzyl chloroformate is in the synthesis of the Pz-peptide (e.g., Pz-Pro-Leu-Gly-Pro-D-Arg). This substrate is the gold standard for assaying collagenase activity (specifically Clostridial collagenase).

Mechanism of Assay:

-

Substrate: The Pz-peptide is hydrophilic and soluble in the aqueous assay buffer.

-

Enzymatic Cleavage: Collagenase cleaves the peptide bond between Leu and Gly.

-

Separation: The resulting fragment, Pz-Pro-Leu, is hydrophobic.

-

Quantification: The reaction mixture is acidified and extracted with ethyl acetate. The colored Pz-Pro-Leu fragment partitions into the organic phase, while the uncleaved substrate remains in the aqueous phase. The absorbance of the organic layer (at 320 nm) is directly proportional to enzyme activity.

Figure 2: Mechanism of the Pz-peptide collagenase assay.

Analytical Characterization

To validate the identity of p-(phenylazo)benzyl chloroformate in a research setting, the following analytical signatures are used.

Mass Spectrometry

Due to the presence of one Chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern.

-

M+ Peak: ~274.05 Da (

) -

M+2 Peak: ~276.05 Da (

) -

Intensity Ratio: The M+2 peak will be approximately 33% the height of the M+ peak (natural abundance of

).

UV-Vis Spectroscopy

- : ~320 nm (characteristic of the trans-azobenzene moiety).

-

Photo-switching: Irradiation with UV light may cause trans-to-cis isomerization, shifting the absorbance maximum.

Handling & Safety (Self-Validating Protocol)

Hazard Warning: Chloroformates are lachrymators and release HCl upon contact with moisture.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon). Use a desiccator.[1]

-

Visual Check: Pure Pz-Cl should be orange/red. If the solid turns white or pale, it indicates hydrolysis to the alcohol or carbonate formation.

-

Quenching: Any spills should be neutralized immediately with dilute aqueous ammonia or sodium bicarbonate solution.

References

- Wünsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie.

-

National Institute of Standards and Technology (NIST). (n.d.). Benzyl chloroformate Properties. (Reference for chloroformate reactivity). Retrieved from [Link]

-

Organic Syntheses. (1945). p-Phenylazobenzoyl Chloride. (Analogous synthesis reference). Retrieved from [Link]

Sources

Technical Deep Dive: Chromogenic Reagents Pz-Cl and Az-Cl

The following technical guide details the chemical identity, synonyms, and application protocols for Pz-Cl and Az-Cl reagents.

Synonyms, Mechanisms, and Protocols for Bio-Orthogonal Derivatization

Executive Summary

In drug development and enzymology, Pz-Cl and Az-Cl serve as critical electrophilic reagents for synthesizing chromogenic substrates. These reagents introduce the phenylazobenzyloxycarbonyl (Pz) and phenylazobenzoyl (Az) moieties, respectively, onto nucleophilic residues (typically N-termini or lysine side chains) of peptides.

The resulting conjugates are widely used to assay proteolytic enzymes (e.g., collagenase, clostridiopeptidase A) by exploiting the distinct spectral shift or solubility change that occurs upon enzymatic cleavage of the chromophore-peptide bond.

Chemical Identity & Nomenclature[1]

The terms "Pz-Cl" and "Az-Cl" are laboratory abbreviations for specific acyl chlorides derived from azobenzene. They are not IUPAC names but are ubiquitous in biochemical literature.

Pz-Cl Reagent[2][3]

-

Chemical Name: 4-(Phenylazo)benzyloxycarbonyl chloride

-

IUPAC Name: Carbonochloridic acid, [4-(2-phenyldiazenyl)phenyl]methyl ester

-

Synonyms:

-

p-Phenylazobenzyloxycarbonyl chloride

-

Pz-chloroformate

-

4-Phenylazobenzyl chloroformate

-

-

Function: Introduces the Pz protecting group (a chromogenic variation of the Cbz/Z group). It forms a carbamate linkage.

Az-Cl Reagent

-

Chemical Name: 4-(Phenylazo)benzoyl chloride

-

IUPAC Name: 4-(2-Phenyldiazenyl)benzoyl chloride

-

Synonyms:

-

p-Phenylazobenzoyl chloride

-

Azobenzene-4-carbonyl chloride

-

-

Function: Introduces the Az group. It forms an amide linkage.

-

Disambiguation Note: Do not confuse with AZCL (Azure Cross-Linked) polysaccharides (e.g., AZCL-Amylose), which are insoluble substrates for glycosyl hydrolases, not synthesis reagents.

Comparative Data Table

| Feature | Pz-Cl Reagent | Az-Cl Reagent |

| Structure | Ph-N=N-Ph-CH₂-O-CO-Cl | Ph-N=N-Ph-CO-Cl |

| Linkage Formed | Carbamate (Urethane) | Amide |

| Stability | Moderate (moisture sensitive) | High (moisture sensitive) |

| Chromophore | 4-Phenylazobenzyl | 4-Phenylazobenzoyl |

| Absorbance ( | ~320 nm (UV region) | ~320–340 nm (UV/Vis) |

| Primary Use | Collagenase/Pz-peptidase substrates | General protease labeling |

Mechanistic Pathways & Visualization

The following diagram illustrates the structural difference and the derivatization mechanism for both reagents.

Figure 1: Comparative derivatization pathways for Pz-Cl and Az-Cl reagents yielding carbamate vs. amide conjugates.

Experimental Protocols

Synthesis of Pz-Pro-Leu (Standard Precursor)

The synthesis of Pz-Pro-Leu is the foundational step for creating the collagenase substrate Pz-Pro-Leu-Gly-Pro-D-Arg .

Reagents Required:

-

Pz-Cl (4-Phenylazobenzyloxycarbonyl chloride)

-

L-Proline (or Pro-Leu dipeptide)

-

Dioxane/Water (1:1 v/v)

-

Sodium Bicarbonate (

)

Protocol:

-

Solubilization: Dissolve 10 mmol of Amino Acid/Peptide in 20 mL of 1:1 Dioxane/Water.

-

pH Adjustment: Add solid

to adjust pH to ~9.0. -

Acylation: Cool the solution to 0°C. Add 11 mmol of Pz-Cl dropwise over 30 minutes while maintaining pH 8–9 with additional

.-

Expert Tip: Pz-Cl hydrolyzes in water. Use a slight excess (1.1 eq) and keep the temperature low to favor aminolysis over hydrolysis.

-

-

Reaction: Stir at 0°C for 1 hour, then at room temperature for 2 hours.

-

Workup: Acidify to pH 2.0 with 1N HCl. The Pz-derivative typically precipitates as an orange/yellow solid.

-

Purification: Extract with ethyl acetate, wash with brine, dry over

, and recrystallize from Ethanol/Water.

Enzymatic Assay (The "Wünsch" Method)

This assay quantifies collagenase activity by measuring the cleavage of the Pz-Pro bond.

Workflow Logic:

-

Substrate: Pz-Pro-Leu-Gly-Pro-D-Arg (Hydrophilic).

-

Cleavage: Enzyme splits the bond between Leu and Gly.

-

Product: Pz-Pro-Leu (Hydrophobic fragment).

-

Extraction: The hydrophobic fragment is extracted into organic solvent (Ethyl Acetate) and acidified.

-

Quantification: Absorbance is read at 320 nm.

Figure 2: The Wünsch Assay Workflow for Collagenase activity using Pz-substrates.

Critical Handling & Storage (Self-Validating Systems)

To ensure protocol reliability (Trustworthiness), adhere to these stability checks:

-

Hydrolysis Check: Before use, dissolve a small amount of Pz-Cl in dry THF. If a significant precipitate (Pz-OH) forms immediately upon addition of water, the reagent is active. If it does not react vigorously, it has likely hydrolyzed during storage.

-

Storage: Both Pz-Cl and Az-Cl are acid chlorides. They must be stored under inert gas (Argon/Nitrogen) at -20°C. Moisture exposure converts them to the corresponding carboxylic acids (Pz-OH or Az-OH), which are non-reactive in the acylation protocol.

-

Toxicity: Azobenzene derivatives are potential carcinogens. Handle with double nitrile gloves and work in a fume hood.

References

-